Lansiumarin C
Overview
Description
Lansiumarin C is a member of psoralens . It is a natural coumarin found in the branches of Clausena lansium . The molecular formula of Lansiumarin C is C21H22O5 .
Molecular Structure Analysis
The molecular structure of Lansiumarin C is represented by the formula C21H22O5 . The IUPAC name is 9-[(2E)-6-hydroxy-3,7-dimethylocta-2,7-dienoxy]furo[3,2-g]chromen-7-one . The molecular weight is 354.4 g/mol .Physical And Chemical Properties Analysis
Lansiumarin C has a molecular weight of 354.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The rotatable bond count is 7 . The exact mass and monoisotopic mass are 354.14672380 g/mol . The topological polar surface area is 68.9 Ų .Scientific Research Applications
Phytochemical Analysis and Biological Activities
Lansiumarin C, a compound found in Clausena lansium, has been identified in various studies focusing on the phytochemical analysis of the plant. Clausena lansium, commonly known as wampee, has been widely used in traditional medicine, and its compounds, including Lansiumarin C, have been studied for their biological activities.
Antioxidant and Anticancer Activities : Lansiumarin C, as part of the Clausena lansium composition, contributes to the plant's antioxidant and anticancer properties. A study highlighted the isolation of compounds from wampee peel, including 8-hydroxypsoralen, which exhibited significant scavenging activities against radicals and potent proliferation inhibitory activity against various cancer cell lines (Prasad et al., 2010).
Neuroprotective Effects : Research on the stems of Clausena lansium led to the isolation of furanocoumarins, which showed selective neuroprotective effects. These findings suggest potential applications of Clausena lansium compounds in neuroprotection (Liu et al., 2014).
Anti-Inflammatory Activity : Compounds isolated from Clausena lansium, including Lansiumarin C, have demonstrated potential anti-inflammatory activity. A study isolating carbazole alkaloids and coumarins from the roots of Clausena lansium showed strong inhibition of superoxide anion generation and elastase release, indicating anti-inflammatory properties (Shen et al., 2014).
Therapeutic Potential in Metabolic Disorders
Lansiumarin C, as part of Clausena lansium compounds, has shown promising results in the management of metabolic disorders.
- Obesity and Insulin Resistance : A study on a water-soluble fraction from Clausena lansium seeds indicated that it could alleviate obesity and insulin resistance in high-fat diet-fed mice. This research suggests the potential of Clausena lansium extracts, which may include Lansiumarin C, in treating metabolic diseases (Shen et al., 2018).
properties
IUPAC Name |
9-[(2E)-6-hydroxy-3,7-dimethylocta-2,7-dienoxy]furo[3,2-g]chromen-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-13(2)17(22)6-4-14(3)8-10-25-21-19-16(9-11-24-19)12-15-5-7-18(23)26-20(15)21/h5,7-9,11-12,17,22H,1,4,6,10H2,2-3H3/b14-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHLROWQWPSCQG-RIYZIHGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(CC/C(=C/COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lansiumarin C | |
CAS RN |
205115-75-9 | |
Record name | Lansiumarin C | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034838 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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